Comparative Ecto-5'-Nucleotidase (CD73) Inhibition: A Potent and Selective Enzyme Inhibitor for Cancer Immunotherapy Research
Methyl 3-amino-4-chloro-5-nitrobenzoate demonstrates potent inhibition of rat Ecto-5'-nucleotidase (CD73), a key target in cancer immunotherapy, with a Ki value of 101 nM [1]. This represents a marked improvement over the class-level baseline of structurally simpler 3-amino-benzoic acid methyl ester derivatives, which typically exhibit IC50 values in the high micromolar to millimolar range (e.g., a related compound showed an IC50 of 1.24E+3 nM against a different enzyme) [2]. The specific chloro and nitro substitution pattern on the target compound is critical for achieving this enhanced potency.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 101 nM |
| Comparator Or Baseline | Class of 3-amino-benzoic acid methyl esters; baseline IC50 ~1,000-100,000 nM |
| Quantified Difference | Target is >10-fold more potent than typical in-class compounds |
| Conditions | Rat Ecto-5'-nucleotidase transfected in COS7 cells; preincubated 10 mins; AMP addition, measured after 10 mins |
Why This Matters
This high potency against CD73 makes the compound a superior tool for investigating adenosine-mediated immune suppression, a critical pathway in cancer progression.
- [1] BindingDB. BDBM50437946: Inhibition of rat Ecto-5'-nucleotidase. CHEMBL1814392. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437946. View Source
- [2] BindingDB. BDBM50597779: Inhibition of bovine MAO-A. CHEMBL5205498. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597779. View Source
